molecular formula C13H12ClNO2S B3020158 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide CAS No. 306738-75-0

5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide

Cat. No.: B3020158
CAS No.: 306738-75-0
M. Wt: 281.75
InChI Key: GHOWTBZYBCQLBV-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a thiophene-derived carboxamide compound characterized by a chloro substituent at the 5-position of the thiophene ring and a 4-ethoxyphenyl group attached via an amide linkage. This scaffold is notable for its structural similarity to pharmacologically active molecules, particularly anticoagulants and antimicrobial agents. The ethoxy group on the phenyl ring may influence solubility and metabolic stability compared to other substituents like methoxy or halogens.

Properties

IUPAC Name

5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-10-5-3-9(4-6-10)15-13(16)11-7-8-12(14)18-11/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOWTBZYBCQLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 4-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide does not appear in the provided search results. However, the search results do provide information on the applications of the related compound, 5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE, including its use as a building block in synthesizing more complex molecules and its potential antithrombotic properties.

Scientific Research Applications

  • Chemistry 5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can be used a building block in the synthesis of more complex molecules.
  • Medicine This compound is under investigation for its antithrombotic properties, specifically as a direct Factor Xa inhibitor. It is being explored for the prevention and treatment of thromboembolic diseases . These include myocardial infarction, angina pectoris (including unstable angina), reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transient ischemic attacks, peripheral arterial occlusive diseases, pulmonary embolisms, and deep venous thromboses .
  • Industry This compound can be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to increase the expression of phosphorylated ERK1/2 in dermal microvascular endothelial cells and atrial tissues, leading to the activation of the transcription factor NF-kappa-B. This activation triggers a cascade of cellular responses that contribute to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Hydroxy/Methoxy : The ethoxy group in the target compound balances lipophilicity and metabolic stability compared to polar hydroxyl (4b) or smaller methoxy groups (e.g., 4c in , m.p. 145–147°C) .

Key Observations :

  • HATU-mediated coupling () offers moderate yields (42–50%), while chalcone derivatives () achieve higher yields (up to 75%) due to simpler purification.

Anticoagulant Activity

  • Rivaroxaban Analogs: The morpholino and oxazolidinone groups in 5-chloro-N-(4-(3-oxomorpholino)phenyl)thiophene-2-carboxamide (BAY 59-7939) are critical for Factor Xa inhibition (IC₅₀ = 0.7 nM) . Stereochemistry is vital: the (S)-enantiomer (rivaroxaban) is 100-fold more potent than the (R)-form .
  • Target Compound : The 4-ethoxyphenyl group may lack the steric and electronic features required for Factor Xa binding, suggesting divergent biological roles.

Antimicrobial Activity

  • Nitrothiophene Carboxamides : Analogous compounds with nitro groups (e.g., ) exhibit narrow-spectrum antibacterial activity, likely via disruption of bacterial membrane synthesis .

Solubility and Pharmacokinetics

  • The quinolin-3-yl derivative () has a logP of 4.02, indicating high lipophilicity, whereas rivaroxaban analogs (logP ~1.8) are more water-soluble due to polar morpholino groups .

Biological Activity

5-Chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide is an organic compound belonging to the class of thiophene-2-carboxamides. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with a carboxamide group at the 2-position and an ethoxyphenyl group. This structural configuration is significant for its biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit potent biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.
  • Enzyme Inhibition : Possible interactions with specific enzymes involved in disease processes.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate its effectiveness against several pathogens, including E. coli, Klebsiella spp., and Staphylococcus aureus.

Pathogen MIC (µg/mL) Mechanism of Action
E. coli< 10Inhibition of cell wall synthesis
Klebsiella spp.< 15Disruption of bacterial membrane integrity
Staphylococcus aureus< 20Inhibition of protein synthesis

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against multiple bacterial strains. The results indicated that the compound was bactericidal in vitro, demonstrating a strong potential for therapeutic applications in treating bacterial infections .
  • Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the denaturation of bovine serum albumin, suggesting its potential use as an anti-inflammatory agent comparable to standard drugs like diclofenac sodium .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation, thereby exerting its antibacterial effects .
  • Receptor Modulation : It likely interacts with cellular receptors, modulating signaling pathways involved in inflammation and infection response .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the thiophene ring can significantly impact the compound's biological efficacy, emphasizing the importance of chemical modifications for enhancing activity .
  • Computational Studies : Molecular docking simulations have provided insights into the binding affinities and interaction patterns between this compound and target proteins, aiding in further optimization for drug development .

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